3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structural arrangement, which includes an oxirane ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and biological activity. The molecular formula of this compound is , with a molecular weight of approximately 202.29 g/mol.
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane belongs to the class of bicyclic compounds and can be categorized under organic compounds with potential applications in medicinal chemistry and material science.
The synthesis of 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane typically involves the following steps:
Industrial production may utilize continuous flow processes that enhance efficiency and scalability. Optimized reaction conditions and catalytic systems are often employed to improve yield and purity.
The structure of 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be represented using various chemical notation systems:
The compound's molecular weight is approximately 202.29 g/mol, indicating its relatively low molecular complexity compared to larger organic molecules .
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can participate in several chemical reactions:
For these reactions, common reagents include:
The mechanism by which 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane exerts its effects involves the interaction of its oxirane ring with various molecular targets in biological systems. The highly reactive oxirane ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that may influence biological activities such as antimicrobial and anticancer effects .
The compound exhibits typical physical properties associated with organic compounds, including volatility and solubility characteristics influenced by its bicyclic structure.
Key chemical properties include:
The following table summarizes important physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
| InChI Key | ZZUHHOKKVSGDTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2C(C1)(O2)C3=CC=CC=C3)C |
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1